Fluorine Regioisomer Differentiation
2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid is a regioisomer of the clinically established NSAID diflunisal scaffold. While diflunisal contains fluorine atoms at the 2′ and 4′ positions on a 4-hydroxybiphenyl-3-carboxylic acid core, the target compound positions fluorine substituents at 2′ and 5′ on a biphenyl-2-acetic acid scaffold lacking the phenolic hydroxyl group . The absence of the 4-hydroxy moiety and the distinct fluorine regiochemistry fundamentally alters hydrogen-bonding capacity, acidity (pKa), and metabolic susceptibility compared to the diflunisal core .
| Evidence Dimension | Structural substitution pattern |
|---|---|
| Target Compound Data | 2′,5-difluoro substitution on biphenyl-2-ylacetic acid core; no phenolic hydroxyl |
| Comparator Or Baseline | Diflunisal: 2′,4′-difluoro substitution on 4-hydroxybiphenyl-3-carboxylic acid core; phenolic hydroxyl present |
| Quantified Difference | Regioisomeric fluorine shift (2′,5′ vs. 2′,4′); presence vs. absence of 4-hydroxy group |
| Conditions | Structural comparison via molecular formula analysis |
Why This Matters
Regioisomeric differentiation affects target binding, metabolic stability, and physicochemical properties, preventing direct substitution in SAR studies or synthetic routes.
- [1] DrugBank. Diflunisal. DB00861. Accessed 2025. View Source
